2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid
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Overview
Description
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid is an organic compound that features both pyrimidine and benzoic acid moieties. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid typically involves multi-step organic synthesis. One possible route could involve the initial formation of the pyrimidine ring followed by its functionalization and subsequent coupling with a benzoic acid derivative. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for cost, efficiency, and safety. This could involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency in the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinone-like structures.
Reduction: Reduction reactions could target the pyrimidine ring or the benzoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups on the pyrimidine or benzoic acid rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups to the molecule.
Scientific Research Applications
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-4-hydroxy-pyrimidin-6-yl)-benzoic acid
- 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-salicylic acid
- 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-phenylacetic acid
Uniqueness
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid may exhibit unique properties due to the specific arrangement of its functional groups, influencing its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
1263279-45-3 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.211 |
IUPAC Name |
2-(2-amino-4-oxo-1H-pyrimidin-6-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-3-1-2-4-7(6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15) |
InChI Key |
HDQQISNAQPUJAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=O)N=C(N2)N)C(=O)O |
Origin of Product |
United States |
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